molecular formula C32H12BF24Na B152891 Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate CAS No. 79060-88-1

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

Cat. No. B152891
CAS RN: 79060-88-1
M. Wt: 886.2 g/mol
InChI Key: LTGMONZOZHXAHO-UHFFFAOYSA-N
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Description

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is a chemical compound that has been extensively studied for its unique properties and potential applications in various fields of chemistry. It is known for its ability to form precipitates with various metal ions and organic compounds, making it useful in qualitative and quantitative analyses .

Synthesis Analysis

The synthesis of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate has been achieved through different methods. A new in situ method was developed for its synthesis, which proved to be effective for producing the compound . Another approach involved a magnesium-bromine exchange reaction, which allowed for a safe and convenient preparation of the reagent . These methods highlight the versatility and adaptability in synthesizing this compound for various applications.

Molecular Structure Analysis

While the molecular structure of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is not explicitly detailed in the provided papers, its structure is implied to be significant in its reactivity and stability. For instance, the presence of the trifluoromethyl groups is likely to contribute to the compound's reactivity and its ability to act as a counteranion in organosilicenium ion formation .

Chemical Reactions Analysis

This compound has been used as a counteranion in the formation of silyloxonium ions, as evidenced by NMR spectroscopy studies . It has also been utilized as a catalyst in Mannich-type reactions, facilitating the one-pot synthesis of β-amino carbonyl compounds in water . Additionally, it has been employed as a phase transfer catalyst in azo coupling reactions, demonstrating its versatility in facilitating various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate have been explored in several studies. It has been found to be a selective gravimetric reagent for cesium, forming white crystalline compounds that are easily filterable . The compound's ability to form precipitates with a range of ions and organic compounds suggests its potential for use in analytical chemistry . Furthermore, its use in ionic liquids has been investigated, showing that it can significantly widen the electrochemical window at the interface between water and hydrophobic ionic liquids . The compound's affinity for perfluorinated solvents also indicates its potential for use in fluorous biphasic recycling techniques .

Scientific Research Applications

Ionic Liquids and Photoluminescence

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate has been utilized in the synthesis of ionic liquids. Viologen bis{tetrakis[3,5-bis(trifluoromethyl)phenyl]borate} salts, for instance, were prepared and characterized for their physical and thermal properties. These salts exhibited low glass transition temperatures and melting points, and several forms showed polymorphism. They were found to be soluble in common organic solvents and exhibited photoluminescence in both liquid and solid states, making them potentially useful in a variety of applications such as electronic and photonic devices (Bhowmik et al., 2006).

Catalysis in Organic Reactions

This compound has demonstrated catalytic activity in Friedel-Crafts addition reactions. Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate was shown to facilitate the addition reactions of phenolic and aromatic nucleophiles to trans-β-nitrostyrene. Mechanistic studies indicated that the Na+ cation of the compound plays a crucial role in catalytic activation, offering insights for future synthetic applications (Mesa et al., 2019).

Weakly Coordinating Anion

The compound serves as a weakly coordinating anion with substantial affinity for perfluorinated solvents. This property is particularly valuable in rendering catalysts soluble in fluorous solvents, making it a significant tool for fluorous biphasic recycling techniques in catalysis (Broeke et al., 2001).

Lipophilicity and Solvent Extraction

Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion is highly lipophilic and practically insoluble in water, exhibiting durability against acid and oxidants. Its lipophilicity facilitates the partition of alkali TFPB between water and organic solvents, making it useful in solvent extraction processes (Nishida et al., 1984).

Coordination in Polymerization

This compound has been involved in the coordination of fluoro ligands toward sodium ions, which play a role in the polymerization of vinyl ethers and styrenes. The sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate form of the compound has been observed to provide a proton source to initiate polymerization, demonstrating its potential in polymer science and materials engineering (Chang et al., 2006).

Safety And Hazards

This compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate continues to be used in various applications due to its unique properties. It is expected to find more uses in the field of catalysis and solvent extraction .

properties

IUPAC Name

sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H12BF24.Na/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGMONZOZHXAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H12BF24Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635585
Record name Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

886.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

CAS RN

79060-88-1
Record name Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
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Citations

For This Compound
1
Citations
DL Reger, CA Little, JJS Lamba, KJ Brown - 2004
Number of citations: 7

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